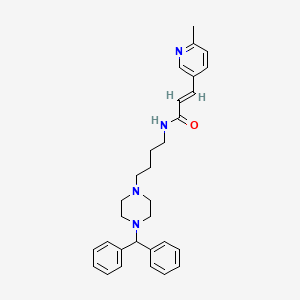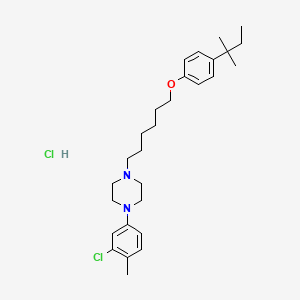
テロキサレン塩酸塩
説明
テロキサレン塩酸塩は、主にマンソン住血吸虫に感染した動物の治療に獣医学で使用される、二置換ピペラジン化合物です . それは寄生虫感染症の駆除における有効性で知られており、分子式はC28H42Cl2N2O、分子量は493.55です .
2. 製法
合成経路および反応条件: テロキサレン塩酸塩の合成は、1-(3-クロロ-4-メチルフェニル)ピペラジンと6-(4-tert-ペンチルフェノキシ)ヘキシルクロリドを制御された条件下で反応させることを含みます。 反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、生成物はその後再結晶によって精製されます .
工業生産方法: テロキサレン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高い収量と純度を確保するための工業用反応器と精製システムの使用が含まれます。 その後、化合物は獣医学で使用するためのさまざまな剤形に製剤化されます .
反応の種類:
酸化: テロキサレン塩酸塩は、特にピペラジン環で酸化反応を受ける可能性があり、N-オキシドの形成につながります。
還元: 化合物は適切な条件下で対応するアミン誘導体に還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
形成される主な生成物:
酸化: テロキサレン塩酸塩のN-オキシド。
還元: アミン誘導体。
置換: さまざまな置換ピペラジン誘導体.
4. 科学研究への応用
テロキサレン塩酸塩は、科学研究において幅広い用途を持っています。
化学: 有機合成における試薬として、およびピペラジン誘導体を研究するためのモデル化合物として使用されます。
生物学: その抗寄生虫特性と他の寄生虫感染症の治療における潜在的な用途について調査されています。
医学: 主に、動物のマンソン住血吸虫感染症の治療に獣医学で使用されています。
科学的研究の応用
Teroxalene Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying piperazine derivatives.
Biology: Investigated for its antiparasitic properties and potential use in treating other parasitic infections.
Medicine: Primarily used in veterinary medicine for treating Schistosoma mansoni infections in animals.
Industry: Utilized in the formulation of veterinary drugs and as a reference standard in analytical laboratories
作用機序
テロキサレン塩酸塩は、寄生虫の神経系を標的にすることで効果を発揮します。それは寄生虫の神経細胞の特定の受容体に結合し、麻痺と寄生虫の最終的な死につながります。 分子標的は、イオンチャネルと神経伝達物質受容体を含み、寄生虫の生存に不可欠です .
類似化合物:
ピペラジン: テロキサレン塩酸塩と類似の基本構造ですが、抗寄生虫特性を与える特定の置換はありません。
ユニークさ: テロキサレン塩酸塩は、ピペラジン環における特定の置換により、抗寄生虫効果が向上するため、ユニークです。 他のピペラジン誘導体とは異なり、マンソン住血吸虫に特に効果的であるため、獣医学において貴重な化合物となっています .
生化学分析
Biochemical Properties
Teroxalene hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in parasitic infections. It is known to interact with various biomolecules, including enzymes that are crucial for the survival of Schistosoma mansoni. The nature of these interactions often involves inhibition of enzyme activity, which disrupts the parasite’s metabolic processes and leads to its eventual death .
Cellular Effects
Teroxalene hydrochloride affects various types of cells and cellular processes. In parasitic cells, it disrupts normal cellular functions by interfering with cell signaling pathways and gene expression. This disruption leads to altered cellular metabolism and ultimately results in the death of the parasite. In host cells, Teroxalene hydrochloride may influence immune responses, enhancing the host’s ability to combat the infection .
Molecular Mechanism
The molecular mechanism of Teroxalene hydrochloride involves binding interactions with specific enzymes and proteins within the parasite. This binding inhibits the activity of these enzymes, leading to a cascade of biochemical events that disrupt the parasite’s cellular functions. Additionally, Teroxalene hydrochloride may induce changes in gene expression, further contributing to its antiparasitic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Teroxalene hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term efficacy. Studies have shown that Teroxalene hydrochloride remains stable under specific conditions, but its degradation can lead to reduced effectiveness over time. Long-term exposure to the compound has been associated with sustained antiparasitic effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Teroxalene hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates Schistosoma mansoni without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Teroxalene hydrochloride is involved in several metabolic pathways within the parasite. It interacts with enzymes responsible for key metabolic processes, leading to disruptions in metabolic flux and alterations in metabolite levels. These interactions contribute to the compound’s antiparasitic effects by impairing the parasite’s ability to generate energy and synthesize essential biomolecules .
Transport and Distribution
Within cells and tissues, Teroxalene hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it exerts its antiparasitic effects. The distribution of Teroxalene hydrochloride within the host organism is crucial for its overall efficacy and can influence the duration and intensity of its therapeutic effects .
Subcellular Localization
The subcellular localization of Teroxalene hydrochloride is essential for its activity and function. The compound is directed to specific compartments or organelles within the parasite, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing Teroxalene hydrochloride to these subcellular locations, ensuring its effective action against the parasite .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Teroxalene Hydrochloride involves the reaction of 1-(3-chloro-4-methylphenyl)piperazine with 6-(4-tert-pentylphenoxy)hexyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified through recrystallization .
Industrial Production Methods: Industrial production of Teroxalene Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The compound is then formulated into various dosage forms for veterinary use .
Types of Reactions:
Oxidation: Teroxalene Hydrochloride can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives under appropriate conditions.
Substitution: Teroxalene Hydrochloride can participate in nucleophilic substitution reactions, especially at the chloro and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of Teroxalene Hydrochloride.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41ClN2O.ClH/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25;/h10-15,22H,5-9,16-21H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLHCTMTLJQQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191770 | |
| Record name | Teroxalene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3845-22-5 | |
| Record name | Teroxalene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEROXALENE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Teroxalene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLORO-P-TOLYL)-4-(6-(4-TERT-PENTYLPHENOXY)-HEXYL)-PIPERAZINE HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEROXALENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYL9ES50QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


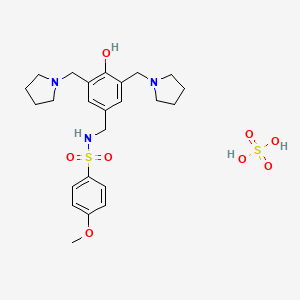
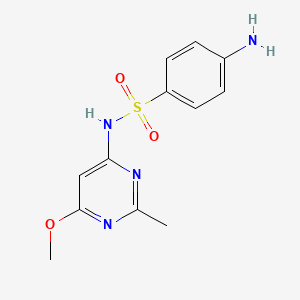


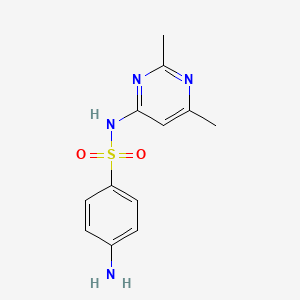


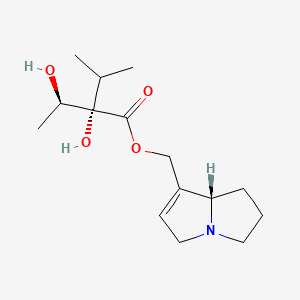
![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1681199.png)



